5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H11Cl3F2N2O2 and its molecular weight is 443.66. The purity is usually 95%.
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Biological Activity
5-Chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339023-83-5, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H11Cl3F2N2O2, with a molar mass of 443.66 g/mol. The structure features multiple halogen substituents which may enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H11Cl3F2N2O2 |
Molar Mass | 443.66 g/mol |
CAS Number | 339023-83-5 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a series of related compounds demonstrated effectiveness against gram-positive bacteria and mycobacteria, with some derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Key Findings:
- Compounds in the same chemical class showed higher antibacterial efficacy than traditional antibiotics like ampicillin and isoniazid.
- The lipophilicity of these compounds plays a crucial role in their antimicrobial effectiveness, influencing absorption and distribution in biological systems.
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines have shown that certain derivatives of pyridinecarboxamides possess notable anticancer properties. In vitro studies revealed that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal mammalian cells .
Table of Cytotoxicity Results:
Compound ID | Cancer Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | MCF-7 | 5.3 | >10 |
Compound B | HeLa | 4.8 | >8 |
Compound C | A549 | 6.0 | >12 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of halogen atoms at specific positions on the aromatic rings enhances biological activity. For example:
- Chloro and Fluoro Substituents: These groups increase lipophilicity and may improve binding affinity to biological targets.
- Pyridine Ring: The dihydropyridine structure contributes to the overall stability and reactivity of the compound.
Case Studies
In a recent study published in PMC, a series of synthesized pyridinecarboxamides were evaluated for their biological activities. The findings highlighted that compounds with similar structural motifs as this compound showed promising results against various pathogens and cancer cell lines .
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F2N2O2/c20-10-6-12(18(27)25-17-5-4-11(23)7-16(17)24)19(28)26(8-10)9-13-14(21)2-1-3-15(13)22/h1-8H,9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZFHPXJDWULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.